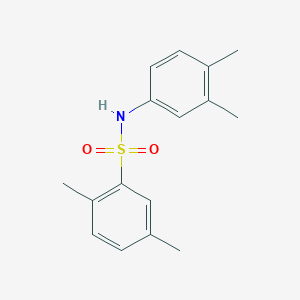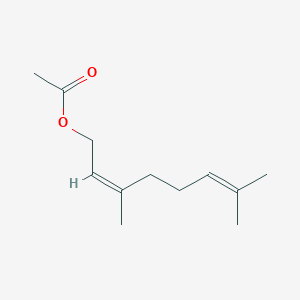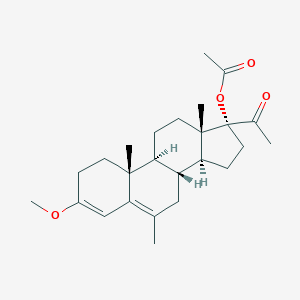
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate, also known as MPA, is a synthetic steroid hormone that is widely used in scientific research. MPA is a potent progestin that is structurally related to progesterone, a natural hormone that plays a crucial role in the female reproductive system. MPA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate exerts its effects by binding to the progesterone receptor, a nuclear receptor that regulates gene expression. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate induces conformational changes in the progesterone receptor, which leads to the recruitment of coactivator and corepressor proteins and the activation or repression of target genes. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate also has non-genomic effects, such as the regulation of ion channels and the activation of signaling pathways.
Effets Biochimiques Et Physiologiques
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has a wide range of biochemical and physiological effects, depending on the target tissue and the dose used. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can inhibit ovulation by suppressing the secretion of luteinizing hormone and follicle-stimulating hormone. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also alter the cervical mucus and the endometrium, making it more difficult for sperm to reach the egg and for the fertilized egg to implant in the uterus. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has several advantages for lab experiments, including its high potency, its stability, and its ability to bind to the progesterone receptor with high affinity. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is also relatively easy to synthesize and purify. However, 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has several limitations for lab experiments, including its high cost, its potential for off-target effects, and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate and its analogs. One direction is the development of new progestins with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the study of the role of progestins in diseases other than reproductive disorders, such as cancer and autoimmune diseases. Finally, the development of new methods for the delivery of progestins, such as targeted drug delivery and sustained-release formulations, may improve the efficacy and safety of progestin therapy.
Méthodes De Synthèse
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can be synthesized by a variety of methods, including the reaction of 6-methylpregna-4,6-diene-3,20-dione with methanol and hydrochloric acid, followed by acetylation with acetic anhydride. The yield of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can be improved by using different reaction conditions, such as the addition of a catalyst or the use of a different solvent. The purity of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can also be improved by using different purification methods, such as recrystallization or chromatography.
Applications De Recherche Scientifique
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is widely used in scientific research, particularly in the field of reproductive biology. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is used to study the effects of progestins on the female reproductive system, including the regulation of ovulation, implantation, and pregnancy. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is also used to study the effects of progestins on other physiological systems, such as the immune system and the nervous system. 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is often used in combination with other hormones, such as estrogen, to study the effects of hormone therapy on various diseases, such as breast cancer and endometriosis.
Propriétés
Numéro CAS |
1104-99-0 |
|---|---|
Nom du produit |
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate |
Formule moléculaire |
C25H36O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H36O4/c1-15-13-19-20(23(4)10-7-18(28-6)14-22(15)23)8-11-24(5)21(19)9-12-25(24,16(2)26)29-17(3)27/h14,19-21H,7-13H2,1-6H3/t19-,20+,21+,23-,24+,25+/m1/s1 |
Clé InChI |
VFQNBCVPIGXTFD-HYRPPVSQSA-N |
SMILES isomérique |
CC1=C2C=C(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C)OC |
SMILES |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
SMILES canonique |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
Autres numéros CAS |
1104-99-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



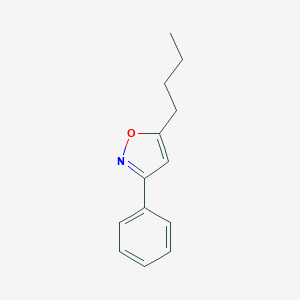
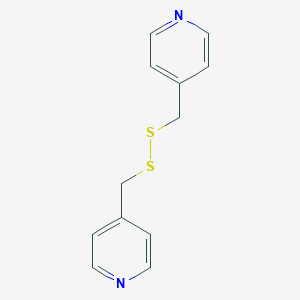
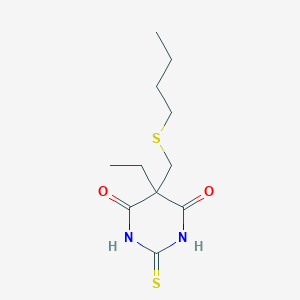
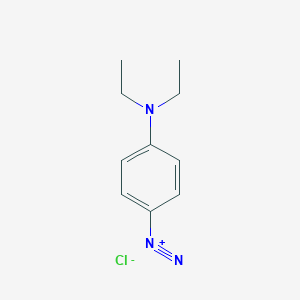
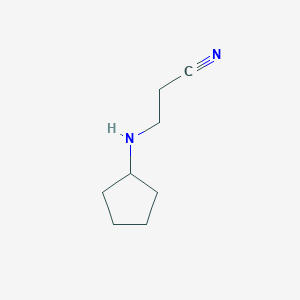
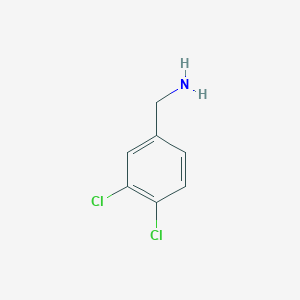
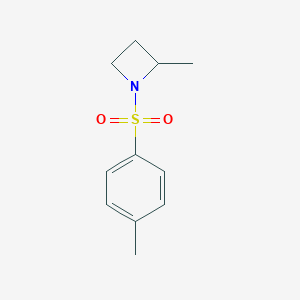
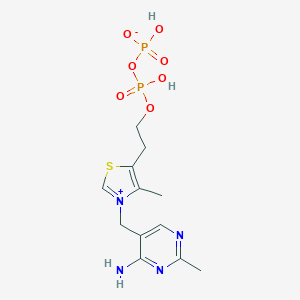
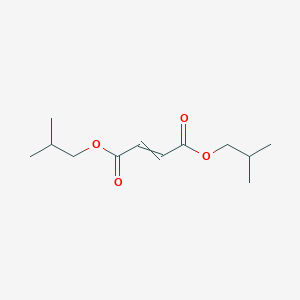
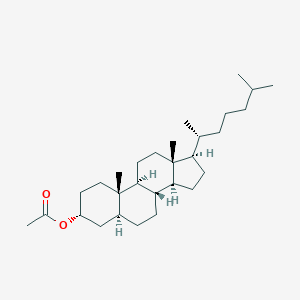
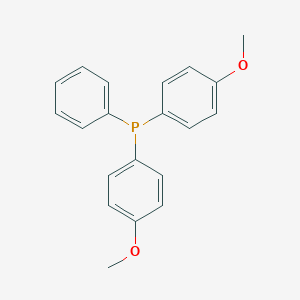
![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
